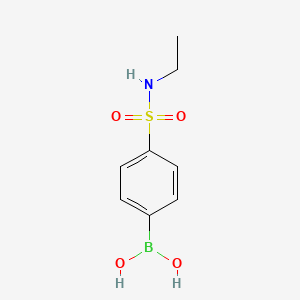

N-Ethyl 4-boronobenzenesulfonamide

Description

Properties

IUPAC Name |

[4-(ethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKVLCDUDPTJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657215 | |

| Record name | [4-(Ethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-65-6 | |

| Record name | [4-(Ethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of N-Ethyl 4-boronobenzenesulfonamide"

An In-depth Technical Guide to the Physicochemical Properties of N-Ethyl-4-methylbenzenesulfonamide: A Surrogate for N-Ethyl 4-boronobenzenesulfonamide

A Note to the Reader: Initial searches for "this compound" did not yield specific data for this compound. Consequently, this guide focuses on the closely related and well-characterized compound, N-Ethyl-4-methylbenzenesulfonamide . This molecule serves as a valuable surrogate, providing insights into the core physicochemical properties of N-ethylated benzenesulfonamides. Furthermore, this guide incorporates a discussion on the significance of boronic acid derivatives in medicinal chemistry, offering a rationale for the potential interest in the originally requested compound.

Introduction

N-Ethyl-4-methylbenzenesulfonamide, also known as N-Ethyl-p-toluenesulfonamide, is an organic compound featuring a sulfonamide functional group.[1] This structure consists of a sulfonyl group (–SO2) linked to a benzene ring, which is further substituted with both an ethyl and a methyl group.[1] Typically a white to off-white solid at room temperature, it finds utility as a plasticizer and as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry.[1][2] The sulfonamide moiety is a well-established pharmacophore, known for conferring properties such as antibacterial activity.[1][3] The ethyl and methyl groups on the molecule influence its lipophilicity and overall reactivity.[1]

The interest in boronic acid derivatives of such structures, like the hypothetical this compound, stems from the unique chemical properties of boron. Boron-containing compounds have seen a surge in interest in drug discovery, particularly after the FDA approval of bortezomib (Velcade) in 2003.[4][5] The Lewis acidity of the boron atom allows for the formation of reversible covalent bonds with biological targets, a mechanism that has been successfully exploited in the development of anticancer, antibacterial, and antiviral agents.[6][7]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C9H13NO2S | [8] |

| Molecular Weight | 199.27 g/mol | [9] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 62-65 °C | [8] |

| Solubility | Soluble in polar organic solvents; Insoluble in water. | [1][2] |

| pKa | 11.86 ± 0.50 (Predicted) | [2] |

| LogP (Predicted) | 1.6 | [9] |

Structural Identifiers:

-

CAS Registry Number: 80-39-7[8]

-

SMILES: CCNS(=O)(=O)C1=CC=C(C=C1)C[9]

-

InChI: InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-Ethyl-4-methylbenzenesulfonamide.

-

Infrared (IR) Spectroscopy: The IR spectrum of N-Ethyl-4-methylbenzenesulfonamide has been evaluated by the Coblentz Society.[8] Key absorptions would include those corresponding to the S=O stretches of the sulfonamide group, C-H stretches of the aromatic and aliphatic portions, and the N-H stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: Carbon NMR is used to determine the types of carbon atoms present.[10]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[11]

Experimental Protocols

The determination of the physicochemical properties of N-Ethyl-4-methylbenzenesulfonamide involves standard analytical techniques.

Synthesis of N-Ethyl-4-methylbenzenesulfonamide

A common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine in the presence of a base.

Materials:

-

4-methylbenzenesulfonyl chloride (tosyl chloride)

-

Ethylamine

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve 4-methylbenzenesulfonyl chloride in DCM.

-

Add ethylamine and pyridine to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 43 °C) for several hours.[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

Upon completion, quench the reaction by adding 1 M HCl.[12]

-

Extract the product with ethyl acetate.[12]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[12]

-

Evaporate the solvent under reduced pressure to obtain the crude product.[12]

-

Purify the crude product by recrystallization or column chromatography.

Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The workup with HCl removes excess pyridine and ethylamine.

Caption: Synthesis workflow for N-Ethyl-4-methylbenzenesulfonamide.

Determination of Physicochemical Properties

-

Melting Point: Determined using a standard melting point apparatus. The narrow range of 62-65 °C suggests a relatively pure compound.[8]

-

Solubility: Assessed by adding a small amount of the compound to various solvents (e.g., water, chloroform, methanol) and observing for dissolution.[2]

-

Chromatographic Analysis (HPLC): Reversed-phase High-Performance Liquid Chromatography (HPLC) can be used for purity assessment and quantification. A typical method would use a C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[13]

Caption: HPLC analysis workflow for N-Ethyl-4-methylbenzenesulfonamide.

The Role of Boronic Acids in Drug Discovery

The hypothetical "this compound" would replace the methyl group with a boronic acid [-B(OH)₂] group. This substitution would dramatically alter the compound's properties and potential biological activity. Boronic acids are known to engage in reversible covalent interactions with diols, a feature present in many biological molecules like sugars and the active sites of some enzymes.[5]

Key Applications of Boron-Containing Compounds:

-

Proteasome Inhibitors: Bortezomib and ixazomib are boronic acid-containing drugs that inhibit the proteasome, a key target in cancer therapy, particularly for multiple myeloma.[4][14]

-

β-Lactamase Inhibitors: Vaborbactam is a cyclic boronic acid that inhibits β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria.[4][5]

-

Antifungal and Anti-inflammatory Agents: Benzoxaboroles, a class of boron-containing heterocycles, have shown promise as antifungal (tavaborole) and anti-inflammatory (crisaborole) agents.[4]

-

Neutron Capture Therapy: The boron-10 isotope has a unique ability to capture neutrons, leading to localized cell death. This property is being explored in boron neutron capture therapy (BNCT) for cancer treatment.[4]

Caption: Interaction of a boronic acid with a biological diol.

Conclusion

While specific data for this compound is not currently available, a thorough understanding of its close analog, N-Ethyl-4-methylbenzenesulfonamide, provides a solid foundation for predicting its physicochemical properties. The well-established role of the sulfonamide moiety in medicinal chemistry, combined with the unique and potent biological activities of boronic acids, suggests that this compound and similar structures represent a promising area for future research in drug discovery. The synthetic and analytical protocols outlined in this guide for the methyl analog are directly applicable to the investigation of novel boronic acid derivatives.

References

- 1. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 2. N-Ethyl-p-toluenesulfonamide CAS#: 80-39-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

- 9. N-Ethyl-p-toluenesulfonamide | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

- 12. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Ethyl-4-methylbenzenesulfonamide | SIELC Technologies [sielc.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl 4-boronobenzenesulfonamide

Abstract

N-Ethyl 4-boronobenzenesulfonamide is a bifunctional molecule that marries the structural motifs of a sulfonamide with a phenylboronic acid. This unique combination presents significant opportunities in medicinal chemistry and materials science, where the sulfonamide group offers a well-established pharmacophore and the boronic acid moiety serves as a versatile synthetic handle and a covalent warhead for biological targets.[1][2] Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for rational drug design, as its shape dictates its interaction with biological macromolecules and its physicochemical properties. This guide provides a detailed analysis of the molecular structure of this compound, explores its key conformational degrees of freedom, and outlines robust experimental and computational workflows for its definitive characterization. While direct crystallographic data for this specific molecule is not publicly available, this analysis is built upon established principles and extensive data from structurally analogous compounds.[3][4][5]

Molecular Structure Analysis

This compound is composed of a central benzene ring substituted at the 1 and 4 positions with a sulfonamide and a boronic acid group, respectively. The sulfonamide nitrogen is further substituted with an ethyl group.

-

Sulfonamide Moiety (-SO₂NH-): The sulfur atom adopts a distorted tetrahedral geometry, a common feature in benzenesulfonamide derivatives.[3] The two S=O bonds are short and strong, while the S-N and S-C bonds are longer single bonds. The presence of the lone pair on the nitrogen atom and the bulky sulfonyl group significantly influences the local geometry.

-

Aromatic Core: The benzene ring is a planar, rigid scaffold that provides a defined spatial arrangement for the two functional groups.

-

Ethyl Group (-CH₂CH₃): This alkyl substituent introduces lipophilicity and additional conformational flexibility.

-

Boronic Acid Moiety (-B(OH)₂): The boron atom is sp² hybridized, resulting in a trigonal planar geometry. The B-C bond connects it to the phenyl ring, and it possesses two hydroxyl groups capable of acting as hydrogen bond donors and acceptors.

The interplay between these groups, governed by electronic effects (resonance, induction) and steric hindrance, defines the molecule's preferred three-dimensional arrangement.

Diagram: Molecular Structure

Caption: 2D representation of this compound.

Conformational Landscape

The overall shape of this compound is primarily dictated by the rotation around several key single bonds. The energy barriers to these rotations determine the population of stable conformers at physiological temperatures.

Rotation around the S-N Bond

Rotation about the sulfonamide S-N bond is known to be significantly hindered. This restricted rotation arises from the partial double-bond character due to the interaction of the nitrogen lone pair with the d-orbitals of the sulfur atom, a phenomenon enhanced by electron-withdrawing groups on the sulfur.[6] This leads to distinct, stable conformers. The conformation of the N–C bond in related structures is often observed to be gauche relative to one of the S=O bonds.[5]

The C(aryl)-S-N-C(ethyl) Torsion Angle

This torsion angle is a critical determinant of the molecule's overall shape. In related N-alkylated sulfonamides, this angle often deviates significantly from planarity, leading to a "bent" or "twisted" structure.[7][8] For example, in N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, the C-S-N-C torsion angle is 81.45°.[8] This twisting minimizes steric repulsion between the N-alkyl group and the sulfonyl oxygens and the aryl ring.

Orientation of the Boronic Acid Group

The C(aryl)-B bond also allows for rotation. The lowest energy conformation is expected to be one where the planar B(OH)₂ group is either coplanar or nearly coplanar with the benzene ring to maximize electronic conjugation. However, in the solid state, intermolecular hydrogen bonding involving the boronic acid hydroxyl groups can significantly influence its orientation.

Table 1: Predicted Geometrical Parameters

The following table summarizes expected bond lengths and angles based on data from structurally similar sulfonamide and phenylboronic acid compounds found in the literature.[4][5]

| Parameter | Atom Pair/Triplet | Predicted Value | Rationale/Reference |

| Bond Lengths | |||

| S=O | S, O | ~1.43 Å | Typical sulfonyl double bond |

| S-N | S, N | ~1.63 Å | Shorter than a pure single bond due to partial double bond character.[4][6] |

| S-C(aryl) | S, C | ~1.77 Å | Standard S-C single bond.[4] |

| B-C(aryl) | B, C | ~1.56 Å | Standard B-C single bond. |

| B-O | B, O | ~1.37 Å | Partial double bond character. |

| Bond Angles | |||

| O-S-O | O, S, O | ~120° | Distorted tetrahedral geometry. |

| C-S-N | C, S, N | ~107° | Distorted tetrahedral geometry.[4] |

| C-B-O | C, B, O | ~120° | Trigonal planar geometry. |

| Torsion Angles | |||

| C(aryl)-S-N-C(ethyl) | C, S, N, C | 60° - 90° | Non-planar arrangement is sterically favored.[8] |

Methodologies for Structural and Conformational Determination

To definitively characterize the structure and conformational preferences of this compound, a synergistic approach combining experimental and computational methods is required.

Experimental Workflow: Single-Crystal X-ray Diffraction

This technique provides the most unambiguous data on the solid-state structure, including precise bond lengths, angles, and the conformation adopted in the crystal lattice.

Protocol:

-

Synthesis and Purification: Synthesize the target compound, for example, via the reaction of 4-boronobenzenesulfonyl chloride with ethylamine. Purify the product to >99% purity using column chromatography or recrystallization.

-

Crystal Growth: Screen a variety of solvents and solvent mixtures (e.g., ethanol, acetone, ethyl acetate, hexane) using techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of suitable quality for diffraction.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (typically 100 K to minimize thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map and molecular model.

-

Model Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data until convergence is reached. Locate and refine hydrogen atoms.

-

Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and investigate intermolecular interactions such as hydrogen bonds and π-stacking.

Diagram: X-ray Crystallography Workflow

Caption: Workflow for experimental structure determination.

Computational Workflow: Density Functional Theory (DFT)

Computational chemistry provides invaluable insights into the gas-phase conformational landscape, relative energies of different conformers, and the barriers for their interconversion.

Protocol:

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima. This involves rotating key dihedral angles (e.g., C-S-N-C, C-C-N-S, C-S-C-C, C-C-B-O) in discrete steps.

-

Geometry Optimization: For each identified conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2] This process finds the nearest local energy minimum.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermodynamic data (enthalpy, Gibbs free energy).

-

Transition State Search: To determine the energy barriers between stable conformers, perform a transition state search (e.g., using Synchronous Transit-Guided Quasi-Newton, STQN) for key rotational processes.

-

Energy Profile Analysis: Analyze the relative Gibbs free energies of all stable conformers to determine their predicted population distribution at a given temperature. Construct a potential energy surface to visualize the interconversion pathways.

Diagram: Computational Analysis Workflow

Caption: Workflow for computational conformational analysis.

Conclusion

The molecular architecture of this compound is defined by a distorted tetrahedral sulfonamide group and a planar boronic acid moiety attached to a rigid phenyl scaffold. Its conformational flexibility is primarily governed by hindered rotation around the S-N bond and the C(aryl)-S-N-C torsion angle, which likely results in a non-planar, twisted ground-state conformation. The boronic acid and N-H groups provide key sites for intermolecular hydrogen bonding, which will be critical in dictating its solid-state packing and interactions with biological targets. While definitive experimental data is pending, the combination of X-ray crystallography and high-level computational analysis, as outlined in this guide, provides a clear and robust pathway to fully elucidate the structural and conformational properties of this promising molecule, thereby enabling its rational application in drug discovery and materials science.

References

- 1. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 8. N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of N-Ethyl 4-boronobenzenesulfonamide in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the predicted solubility and stability of N-Ethyl 4-boronobenzenesulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures—aryl boronic acids and sulfonamides—to offer a predictive overview. The core of this guide is a set of detailed, field-proven experimental protocols designed to empower researchers in drug discovery and development to empirically determine the solubility and stability profiles of this and similar compounds. Our approach emphasizes causality behind experimental choices and provides a framework for generating robust, self-validating data.

Introduction: Understanding the Molecule

This compound is a unique hybrid molecule that incorporates three key functional groups: an aryl boronic acid, a sulfonamide linkage, and an N-ethyl substituent. The interplay of these groups dictates its physicochemical properties, influencing its behavior in various organic solvents and its susceptibility to degradation.

-

Aryl Boronic Acid: This group is a cornerstone of modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, the carbon-boron bond is susceptible to cleavage (protodeboronation) and oxidation.[1]

-

Sulfonamide: A well-established functional group in medicinal chemistry, the sulfonamide moiety is generally stable and contributes to the crystalline nature of many compounds.[2][3] Its presence can influence solubility and interactions with biological targets.

-

N-Ethyl Group: This alkyl substituent increases the lipophilicity of the molecule compared to an unsubstituted sulfonamide, which is expected to enhance its solubility in less polar organic solvents.

This guide will first explore the predicted solubility and stability characteristics based on these constituent parts and then provide robust methodologies for their experimental determination.

Predicted Solubility Profile

The solubility of this compound in organic solvents is governed by the "like dissolves like" principle, with contributions from each functional group.

Theoretical Solubility Framework

The molecule possesses both polar (boronic acid, sulfonamide) and non-polar (benzene ring, ethyl group) regions. This amphiphilic character suggests a nuanced solubility profile.

-

Polar Solvents (e.g., Methanol, Ethanol): The boronic acid and sulfonamide groups can engage in hydrogen bonding, predicting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are excellent at solvating polar functional groups and are expected to be effective solvents for this compound.

-

Non-Polar Aprotic Solvents (e.g., Toluene, Hexanes): The presence of the benzene ring and ethyl group suggests some solubility, though likely lower than in polar aprotic solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are likely to be effective solvents due to their ability to solvate a range of polarities.

The following table outlines the predicted solubility classification based on the molecular structure.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Good to Moderate | Hydrogen bonding with the boronic acid and sulfonamide groups. |

| Ketones | Acetone | Good | Strong dipole-dipole interactions. |

| Ethers | Diethyl Ether, THF | Moderate | Moderate polarity. |

| Esters | Ethyl Acetate | Good | Effective at solvating both polar and non-polar moieties. |

| Chlorinated | Dichloromethane (DCM) | Good | Good balance of polarity. |

| Aromatic | Toluene | Moderate to Low | Solvation of the benzene ring. |

| Alkanes | Hexanes | Poor | Primarily non-polar nature of the solvent is a poor match for the polar functional groups. |

| Polar Aprotic | DMSO, DMF | Excellent | High polarity and ability to disrupt intermolecular forces. |

Experimental Protocol for Solubility Determination

A robust method for determining solubility is the isothermal equilibrium method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator)

-

0.22 µm PTFE syringe filters

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess of solid this compound to a 2 mL vial.

-

Solvent Addition: Add 1 mL of the chosen organic solvent to the vial.

-

Equilibration: Cap the vial tightly and place it on an orbital shaker in a temperature-controlled environment (25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Data Analysis: The solubility (S) is calculated using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The workflow for this protocol is illustrated in the diagram below.

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the aryl boronic acid moiety, which is susceptible to several degradation pathways.

Key Degradation Pathways

-

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acid, base, or heat.[1][4]

-

Oxidation: The boronic acid group can be oxidized, particularly in the presence of air or other oxidizing agents, to yield the corresponding phenol (N-Ethyl-4-hydroxybenzenesulfonamide) and boric acid.[1][5]

-

Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[1] This is an equilibrium process that can complicate quantitative analysis.

The potential degradation pathways are visualized below.

Caption: Major degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A forced degradation study is essential to identify potential degradation products and determine the intrinsic stability of the molecule.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound solution in a suitable solvent (e.g., acetonitrile/water)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 80 °C).

-

Photolytic Stress: Expose the stock solution to UV and visible light in a photostability chamber.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization (for acid/base samples): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (preferably with a mass spectrometer) to separate the parent compound from any degradation products.

Data Analysis:

-

Calculate the percentage of degradation at each time point.

-

Identify the major degradation products by comparing their retention times and mass spectra with those of potential known degradants.

-

Determine the primary degradation pathway under each stress condition.

Analytical Methodologies

The accurate determination of solubility and stability relies on robust analytical methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse technique for the analysis of this compound.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically used. The use of non-volatile buffers should be avoided if interfacing with a mass spectrometer.[6]

-

Detection: UV detection is suitable for quantification, while mass spectrometry (LC-MS) is invaluable for the identification of degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of the parent compound and its degradation products.

-

¹H and ¹³C NMR: Provide the carbon-hydrogen framework.

-

¹¹B NMR: Specifically probes the boron atom, allowing for the differentiation between the trigonal boronic acid and the tetrahedral boronate ester or boronate anion.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, GC-MS analysis typically requires derivatization to increase volatility, for example, by silylating the boronic acid group.[6]

Conclusion and Future Perspectives

While direct experimental data for this compound is scarce, a comprehensive understanding of its constituent functional groups allows for a robust prediction of its solubility and stability profiles. The sulfonamide group imparts stability, while the aryl boronic acid is the primary site of potential degradation through protodeboronation and oxidation. The N-ethyl group is expected to enhance solubility in organic solvents.

The experimental protocols detailed in this guide provide a clear and reliable pathway for researchers to determine the empirical solubility and stability of this molecule. Such data is critical for advancing its potential applications in drug discovery and development, from optimizing reaction conditions to designing stable formulations. Future work should focus on generating this empirical data and exploring the impact of formulation strategies, such as the use of co-solvents or excipients, to enhance the solubility and stability of this promising compound.

References

An In-depth Technical Guide to the Synthesis and Potential Applications of N-Ethyl 4-boronobenzenesulfonamide

Introduction: The Significance of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry and materials science. Their unique ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[3][4] The resulting biaryl and heteroaryl motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The incorporation of a boronic acid moiety into a sulfonamide scaffold, as in the case of N-Ethyl 4-boronobenzenesulfonamide, presents an opportunity to create novel building blocks for the synthesis of diverse molecular architectures with potential therapeutic applications.

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis of this compound is a two-step process, commencing with the synthesis of the precursor, N-Ethyl 4-bromobenzenesulfonamide, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality.

Step 1: Synthesis of N-Ethyl 4-bromobenzenesulfonamide

The synthesis of the N-ethylated sulfonamide precursor is a critical first step. This transformation can be reliably achieved through the reaction of 4-bromobenzenesulfonyl chloride with ethylamine. This is a standard method for the formation of sulfonamides.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Ethylamine: Cool the solution to 0 °C using an ice bath. Slowly add a solution of ethylamine (2.0-2.2 eq) in the same solvent to the cooled solution of the sulfonyl chloride. The excess ethylamine acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-Ethyl 4-bromobenzenesulfonamide.

Step 2: Miyaura Borylation to Yield this compound Pinacol Ester

The core of the proposed discovery lies in the palladium-catalyzed borylation of the aryl bromide precursor. The Miyaura borylation is a robust and versatile method for this transformation, utilizing bis(pinacolato)diboron (B₂pin₂) as the boron source.[1][2]

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add N-Ethyl 4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (1-3 mol%), and a base, typically potassium acetate (KOAc, 3.0 eq).

-

Solvent and Inert Atmosphere: Add a dry, degassed aprotic solvent like dioxane or dimethylformamide (DMF). Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: The filtrate is then concentrated under reduced pressure. The purification of boronate esters can be challenging.[5][6] Column chromatography on silica gel or neutral alumina is a common method.[6] A solvent system of hexanes and ethyl acetate is a good starting point for elution.

Proposed Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and a broad singlet for the B(OH)₂ protons, which may exchange with D₂O. |

| ¹³C NMR | The carbon NMR spectrum will show signals corresponding to the ethyl group carbons and the aromatic carbons. The carbon atom attached to the boron will have a characteristic chemical shift. |

| ¹¹B NMR | Boron-11 NMR is a crucial technique for characterizing boronic acids. A signal in the range of 28-33 ppm is indicative of a trigonal planar boronic acid.[7][8] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the N-H stretch, S=O stretches of the sulfonamide, and a broad O-H stretch for the boronic acid. |

Potential Applications in Drug Discovery

The primary utility of this compound lies in its potential as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[3][4] This opens up avenues for the synthesis of a wide range of biaryl and heteroaryl sulfonamides, which are prominent scaffolds in many approved drugs and clinical candidates.

Potential Synthetic Applications Workflow:

Caption: Application of the target compound in Suzuki-Miyaura coupling.

The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The ethyl group provides a degree of lipophilicity. By coupling this compound with various aryl or heteroaryl halides, a library of novel compounds can be generated for screening against a wide range of biological targets.

Conclusion

While the direct discovery of this compound has not been explicitly documented in the scientific literature, this in-depth technical guide provides a scientifically rigorous and plausible pathway for its synthesis and characterization. By leveraging well-established synthetic transformations, namely the formation of a sulfonamide followed by a Miyaura borylation, researchers can access this novel building block. The potential of this compound as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions makes it a valuable target for medicinal chemists and drug discovery professionals seeking to expand their molecular toolkit and explore new chemical space. The methodologies and insights presented herein are intended to empower researchers to confidently undertake the synthesis and exploration of this and other novel boronic acid derivatives.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

An In-depth Technical Guide to (4-(N-Ethylsulfamoyl)phenyl)boronic acid

This guide provides a comprehensive overview of (4-(N-Ethylsulfamoyl)phenyl)boronic acid, a molecule of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical identity, synthesis, and potential applications, offering field-proven insights grounded in established scientific principles.

Part 1: Core Chemical Identity and Properties

(4-(N-Ethylsulfamoyl)phenyl)boronic acid, also referred to by its synonym N-Ethyl 4-boronobenzenesulfonamide, is a bifunctional organic compound. It incorporates both a sulfonamide group and a boronic acid moiety, making it a valuable building block in medicinal chemistry.

Chemical Identifiers

A clear identification of this compound is crucial for researchers. The key identifiers are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | [4-(ethylsulfamoyl)phenyl]boronic acid[1] |

| CAS Number | 871329-65-6[1] |

| Molecular Formula | C8H12BNO4S[1] |

| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)NCC)(O)O[1] |

Physicochemical Properties and Structural Insights

The unique combination of a sulfonamide and a boronic acid group imparts specific properties to this molecule. Arylboronic acids are known to be versatile intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex drug molecules.[2][3]

The sulfonamide group is a well-established pharmacophore found in a wide range of drugs, including antibacterial, anti-inflammatory, and diuretic agents. The presence of the N-ethyl substituent can influence the compound's lipophilicity and binding interactions with biological targets.

Boronic acids themselves have gained significant traction in drug discovery, with several approved drugs containing this functional group.[4][5][6] They can form reversible covalent bonds with diols, a property that can be exploited for targeting specific enzymes or for developing sensors.

Part 2: Synthesis and Methodologies

While a specific, detailed synthesis protocol for (4-(N-Ethylsulfamoyl)phenyl)boronic acid is not extensively documented in publicly available literature, a logical and efficient synthetic route can be devised based on established methodologies for analogous compounds. The synthesis of the closely related 4-(N-allylsulfamoyl)phenylboronic acid provides a strong foundation for a proposed pathway.[7]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from a readily available starting material, 4-bromobenzenesulfonyl chloride.

Caption: Proposed two-step synthesis of (4-(N-Ethylsulfamoyl)phenyl)boronic acid.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation based on established chemical transformations. Researchers should optimize conditions based on their specific laboratory settings and safety protocols.

Step 1: Synthesis of N-Ethyl-4-bromobenzenesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of ethylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-Ethyl-4-bromobenzenesulfonamide.

Step 2: Synthesis of (4-(N-Ethylsulfamoyl)phenyl)boronic acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a strict inert atmosphere, dissolve the N-Ethyl-4-bromobenzenesulfonamide from Step 1 in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. This step generates a lithiated aryl species.

-

Borylation: After stirring at -78 °C for a defined period, slowly add triisopropyl borate to the reaction mixture. The borate ester is formed in this step.

-

Quenching and Hydrolysis: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl). This hydrolyzes the borate ester to the desired boronic acid.

-

Workup and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (4-(N-Ethylsulfamoyl)phenyl)boronic acid can be purified by recrystallization or column chromatography.

Part 3: Applications in Drug Discovery and Development

The unique structural features of (4-(N-Ethylsulfamoyl)phenyl)boronic acid make it a promising candidate for various applications in drug discovery.

As a Building Block in Medicinal Chemistry

The primary application of this molecule is as a versatile building block for the synthesis of more complex drug candidates. The boronic acid functionality serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the N-ethylsulfamoylphenyl moiety into a wide range of molecular scaffolds. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its pharmacological properties.

Potential as a Pharmacophore

The sulfonamide group is a well-known pharmacophore that can interact with various biological targets through hydrogen bonding and other non-covalent interactions. The N-ethyl group provides a handle for tuning the lipophilicity and steric bulk of this pharmacophore, potentially leading to improved potency and selectivity.

Boronic Acid as a Warhead

Boronic acids can act as "warheads" in inhibitor design, forming reversible covalent bonds with active site serine or threonine residues in enzymes. This mechanism of action has been successfully exploited in the development of proteasome inhibitors for cancer therapy.[5] The boronic acid in (4-(N-Ethylsulfamoyl)phenyl)boronic acid could potentially be targeted to the active sites of various enzymes, with the sulfonamide portion of the molecule providing additional binding interactions to enhance affinity and selectivity.

Caption: Key applications of (4-(N-Ethylsulfamoyl)phenyl)boronic acid in drug discovery.

Part 4: Conclusion and Future Perspectives

(4-(N-Ethylsulfamoyl)phenyl)boronic acid is a molecule with significant potential in the field of drug discovery and development. Its bifunctional nature, combining the synthetic versatility of a boronic acid with the established pharmacological relevance of a sulfonamide, makes it an attractive building block for the creation of novel therapeutics. While detailed studies on this specific molecule are emerging, the well-understood chemistry of its constituent functional groups provides a solid foundation for its exploration in medicinal chemistry programs. Future research will likely focus on the synthesis of libraries of compounds derived from this scaffold and their evaluation against a range of biological targets.

References

- 1. (4-(N-Ethylsulfamoyl)phenyl)boronic acid | C8H12BNO4S | CID 44119414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Frontier: A Technical Guide to the Biological Activities of Sulfonamide-Boronic Acid Hybrids

Foreword: A New Paradigm in Drug Discovery

The strategic amalgamation of distinct pharmacophores into hybrid molecules represents a paradigm shift in modern drug discovery. This approach transcends the limitations of single-target agents, offering the potential for enhanced potency, novel mechanisms of action, and the circumvention of drug resistance. Within this exciting landscape, the fusion of the sulfonamide moiety, a cornerstone of medicinal chemistry, with the versatile boronic acid group has given rise to a class of compounds with profound and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of sulfonamide-boronic acid hybrids, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising frontier.

The Architectural Rationale: Synergistic Potential of Two Potent Pharmacophores

The sulfonamide group (R-SO₂NHR') is a privileged scaffold in drug design, integral to a wide array of therapeutics including antibacterial, diuretic, and anticancer agents.[1][2][3] Its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions underpin its broad utility.[4] Boronic acids (R-B(OH)₂), on the other hand, are unique in their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, and to participate in a multitude of hydrogen bonding interactions.[5][6][7]

The hybridization of these two moieties creates a molecular architecture with compelling therapeutic potential. The sulfonamide can anchor the molecule to the target protein through established interactions, while the boronic acid can provide a potent and often unique mechanism of inhibition. This dual-functionality opens avenues for targeting enzymes that have proven challenging for traditional small molecules.

A Landmark Application: Reversing Antibiotic Resistance through β-Lactamase Inhibition

The most significant and well-documented application of sulfonamide-boronic acid hybrids to date is in combating bacterial resistance to β-lactam antibiotics. The primary mechanism of this resistance is the bacterial production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic.[8][9]

The Mechanistic Imperative: Mimicking the Transition State

Boronic acids are excellent transition-state analogs for the hydrolysis of the β-lactam ring by serine β-lactamases.[8][10] The electrophilic boron atom readily forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate formed during substrate hydrolysis and effectively inhibiting the enzyme.[10]

The Sulfonamide Advantage: A Surprising Twist in Structure-Activity Relationship (SAR)

A pivotal study demonstrated that replacing the canonical carboxamide group in known boronic acid-based β-lactamase inhibitors with a sulfonamide moiety resulted in a dramatically altered and, in some cases, significantly improved structure-activity relationship (SAR).[8][9][11][12][13]

Key findings from this research include:

-

Enhanced Potency in Smaller Analogs: Smaller sulfonamide-boronic acid hybrids exhibited Ki values down to 25 nM, representing a 23-fold improvement in potency compared to their carboxamide counterparts.[8][9][11]

-

Inverted SAR for Larger Molecules: Conversely, larger hybrids with bulky side chains showed a 10 to 20-fold decrease in potency compared to their carboxamide analogs.[8][9][11]

-

Structural Basis for Altered SAR: X-ray crystallography revealed that the distinct geometry and polarity of the sulfonamide group, compared to the carboxamide, leads to different hydrogen bonding interactions within the active site of the AmpC β-lactamase.[8][11][14]

Quantitative Analysis of β-Lactamase Inhibition

The following table summarizes the inhibitory activity of representative sulfonamide-boronic acid hybrids against AmpC β-lactamase, highlighting the significant impact of the sulfonamide substitution.

| Compound ID | R Group | Ki (nM) vs. AmpC | Fold Improvement over Carboxamide Analog | Reference |

| 3 | Methyl | 789 | 23 | [8] |

| 4 | Phenylacetyl | 70 | 8 | [8] |

| 11 | Naphthoyl | 670 | -20 (decreased potency) | [9] |

Experimental Protocol: Synthesis of a Sulfonamide-Boronic Acid Hybrid

The synthesis of these hybrids can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.[15][16] Below is a generalized, step-by-step protocol for the synthesis of an aryl sulfonamide-boronic acid hybrid.

Step 1: Sulfonamide Formation

-

Dissolve the desired amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cool the solution to 0°C in an ice bath.

-

Add an appropriate sulfonyl chloride dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add the synthesized sulfonamide (if it contains a suitable leaving group like a halide), the corresponding boronic acid or boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final sulfonamide-boronic acid hybrid by column chromatography or recrystallization.

Expanding the Therapeutic Horizon: Beyond Antibacterial Activity

While their role as β-lactamase inhibitors is well-established, the unique properties of sulfonamide-boronic acid hybrids have led to their exploration in other therapeutic areas.

Protease Inhibition: A New Angle on HIV and Cancer Therapy

The sulfonamide moiety is a key component of several clinically approved protease inhibitors, including the HIV protease inhibitor darunavir.[17] The boronic acid group, as a transition-state analog, is also a potent inhibitor of proteases.[7] The combination of these two pharmacophores presents a compelling strategy for developing novel protease inhibitors.

-

HIV-1 Protease: Research has shown that replacing the aniline group in darunavir with a phenylboronic acid leads to a 20-fold increase in affinity for the protease.[5] A benzoxaborolone derivative of darunavir demonstrated comparable potency to the parent drug against wild-type HIV-1 protease and, importantly, did not lose potency against the drug-resistant D30N variant.[18]

-

Anticancer Applications: The proteasome, a multi-protein complex crucial for protein degradation, is a validated target in cancer therapy. Bortezomib, a dipeptide boronic acid, is a clinically approved proteasome inhibitor. The hybridization of sulfonamides with boronic acids could lead to the development of novel proteasome inhibitors with improved selectivity and efficacy.[19][20][21]

Carbonic Anhydrase Inhibition: Targeting a Ubiquitous Enzyme Family

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[22][23][24] Sulfonamides are the classical inhibitors of CAs.[25][26] The incorporation of a boronic acid moiety can modulate the inhibitory profile and selectivity of these compounds. The electron-deficient nature of boron has led to the discovery of novel zinc-binding inhibitors, such as boronic acids and benzoxaboroles, that inhibit CAs through a Lewis acid-base mechanism.[26]

Visualizing the Inhibition: A Simplified Workflow

The following diagram illustrates the general workflow for identifying and characterizing the biological activity of sulfonamide-boronic acid hybrids.

Future Directions and Concluding Remarks

The exploration of sulfonamide-boronic acid hybrids is still in its early stages, yet the initial findings are incredibly promising. The demonstrated success in overcoming β-lactamase-mediated antibiotic resistance serves as a powerful proof-of-concept for the potential of this molecular architecture.

Future research should focus on:

-

Expanding the Target Space: Systematically screening these hybrids against a broader range of enzymes, particularly those implicated in cancer, inflammatory diseases, and viral infections.

-

Fine-tuning Selectivity: Leveraging the distinct SAR of the sulfonamide moiety to design isoform-selective inhibitors, thereby minimizing off-target effects.

-

Optimizing Pharmacokinetic Properties: Addressing potential liabilities such as metabolic stability and bioavailability to translate in vitro potency into in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.docking.org [files.docking.org]

- 10. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? [mdpi.com]

- 11. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. | Semantic Scholar [semanticscholar.org]

- 13. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as beta-lactamase inhibitors [iris.unimore.it]

- 14. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibit… [ouci.dntb.gov.ua]

- 20. Designing Cyclic Nitrogen‐Bridged Sulfonamides with Anti‐Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Boron-containing carbonic anhydrases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Ethyl 4-boronobenzenesulfonamide precursors and starting materials"

An In-depth Technical Guide to the Precursors and Synthesis of N-Ethyl-4-boronobenzenesulfonamide

Introduction

In the landscape of modern medicinal chemistry and materials science, molecules that serve as versatile building blocks are of paramount importance. N-Ethyl-4-boronobenzenesulfonamide is one such compound, integrating two highly valuable functional groups: a sulfonamide and a boronic acid. The sulfonamide moiety is a cornerstone in pharmaceuticals, renowned for its wide range of biological activities.[1][2] Concurrently, the arylboronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for constructing carbon-carbon bonds.[3][4]

This technical guide provides a comprehensive overview of the precursors, starting materials, and synthetic strategies for preparing N-Ethyl-4-boronobenzenesulfonamide. We will delve into the logical, field-proven synthetic pathways, explaining the causality behind the chosen reactions and providing detailed, reproducible protocols for researchers, scientists, and drug development professionals. The overall synthetic approach is a robust, multi-step process that begins with readily available commodity chemicals and proceeds through a key halogenated intermediate.

Caption: A high-level overview of the synthetic pathway.

Part 1: Synthesis of the Key Intermediate: N-Ethyl-4-bromobenzenesulfonamide

The cornerstone of a successful synthesis is the strategic selection and preparation of a key intermediate. For the synthesis of N-Ethyl-4-boronobenzenesulfonamide, N-Ethyl-4-bromobenzenesulfonamide is the ideal precursor. The rationale is twofold: first, it already contains the required N-ethylsulfonamide portion of the final molecule. Second, the bromine atom serves as a versatile functional "handle" on the aromatic ring, perfectly positioned for the subsequent introduction of the boronic acid group via well-established organometallic chemistry.

This section details the reliable, two-step synthesis of this crucial intermediate.

Caption: Workflow for the synthesis of the key intermediate.

Step 1.1: Synthesis of 4-Bromobenzenesulfonyl Chloride

The initial step involves the chlorosulfonation of bromobenzene. This is a classic electrophilic aromatic substitution reaction where the strongly electrophilic sulfur trioxide (generated in situ from chlorosulfonic acid) attacks the electron-rich benzene ring.[5] The bromine atom is a deactivating but ortho-, para-directing group; the para-substituted product is sterically favored and is the major product isolated.

Experimental Protocol:

-

In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a gas absorption trap (to neutralize the evolved HCl gas), carefully add 165 mL (2.49 moles) of chlorosulfonic acid.[5]

-

Cool the flask in an ice-water bath to maintain a temperature of 10–15°C.

-

While stirring vigorously, slowly add 52.7 mL (0.5 moles) of bromobenzene dropwise over 20-30 minutes, ensuring the temperature does not exceed 15°C.[5]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C for one hour to drive the reaction to completion.[5]

-

Cool the mixture back to room temperature. In a well-ventilated fume hood, very carefully and slowly pour the syrupy reaction mixture onto 1 kg of crushed ice with constant stirring.

-

The product, 4-bromobenzenesulfonyl chloride, will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with large volumes of cold water until the washings are neutral to litmus paper.

-

Dry the solid product under vacuum. The crude product is often of sufficient purity for the next step, but can be recrystallized from a solvent like chloroform if necessary.

Data Summary: Reactants for Step 1.1

| Compound | Formula | MW ( g/mol ) | Amount (moles) | Volume/Mass |

| Bromobenzene | C₆H₅Br | 157.01 | 0.5 | 52.7 mL |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 2.49 | 165 mL |

| Product | C₆H₄BrClO₂S | 255.52 | - | ~110-120 g (Yield: 85-95%) |

Step 1.2: Synthesis of N-Ethyl-4-bromobenzenesulfonamide

This transformation is a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride.[6][7] This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable sulfonamide. An excess of ethylamine or the addition of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.[7]

Experimental Protocol:

-

In a 500 mL flask, dissolve 25.6 g (0.1 moles) of 4-bromobenzenesulfonyl chloride in 150 mL of a suitable solvent like dichloromethane or THF.[8]

-

Cool the solution in an ice bath to 0°C.

-

Slowly add 21 mL (0.21 moles, >2 equivalents) of a 70% aqueous solution of ethylamine dropwise with vigorous stirring. Alternatively, a solution of anhydrous ethylamine in the reaction solvent can be used.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure N-Ethyl-4-bromobenzenesulfonamide as a white crystalline solid.

Data Summary: Reactants for Step 1.2

| Compound | Formula | MW ( g/mol ) | Amount (moles) | Volume/Mass |

| 4-Bromobenzenesulfonyl Chloride | C₆H₄BrClO₂S | 255.52 | 0.1 | 25.6 g |

| Ethylamine (70% aq.) | C₂H₇N | 45.08 | >0.2 | >21 mL |

| Product | C₈H₁₀BrNO₂S | 264.14 | - | ~23-25 g (Yield: 85-95%) |

Part 2: Conversion to N-Ethyl-4-boronobenzenesulfonamide

With the key bromo-intermediate in hand, the final step is to replace the bromine atom with a boronic acid group. This can be achieved through several reliable methods in organometallic chemistry. We will detail two of the most common and effective pathways: lithiation-borylation and palladium-catalyzed Miyaura borylation.

Caption: Comparison of the two primary borylation routes.

Method A: Lithiation-Borylation

This method involves a halogen-metal exchange, where an organolithium reagent (typically n-butyllithium) abstracts the bromine atom to form a highly reactive aryllithium intermediate.[9] This intermediate is then "quenched" with an electrophilic boron source, such as triisopropyl borate. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Causality & Trustworthiness: The success of this reaction is critically dependent on maintaining a very low temperature (-78°C, typically a dry ice/acetone bath). The aryllithium intermediate is extremely basic and reactive; higher temperatures can lead to side reactions, such as reaction with the solvent or other functional groups. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent quenching of the organolithium species by water or oxygen.

Experimental Protocol:

-

Set up an oven-dried, three-necked flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

-

Add 13.2 g (0.05 moles) of N-Ethyl-4-bromobenzenesulfonamide and 200 mL of anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

While maintaining the temperature at -78°C, slowly add 22 mL of n-butyllithium (2.5 M in hexanes, 0.055 moles, 1.1 equivalents) dropwise via syringe over 30 minutes. Stir for an additional 30 minutes at this temperature.

-

In a separate syringe, take up 14.8 mL (0.065 moles, 1.3 equivalents) of triisopropyl borate. Add this dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70°C.

-

After the addition is complete, stir the mixture at -78°C for one hour, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Acidify the mixture to pH ~2 with 2M HCl. Transfer to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or by performing a pH-controlled extraction to isolate the boronic acid.

Method B: Palladium-Catalyzed Miyaura Borylation

This method is a variation of the Suzuki coupling and offers a milder, more functional-group-tolerant alternative to lithiation.[3][10] It employs a palladium catalyst to couple the aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This initially forms a boronate ester, which can either be isolated or hydrolyzed in a subsequent step to the boronic acid.

Causality & Trustworthiness: The catalytic cycle is the heart of this reaction. A palladium(0) species undergoes oxidative addition into the carbon-bromine bond. This is followed by transmetalation with the diboron reagent (facilitated by a base like potassium acetate) and finally reductive elimination to form the C-B bond and regenerate the catalyst.[10] The choice of ligand for the palladium catalyst is crucial for reaction efficiency.

Experimental Protocol:

-

To a flask, add 13.2 g (0.05 moles) of N-Ethyl-4-bromobenzenesulfonamide, 14.0 g (0.055 moles, 1.1 equivalents) of bis(pinacolato)diboron, and 14.7 g (0.15 moles, 3.0 equivalents) of potassium acetate.

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-3 mol%).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add 250 mL of an anhydrous, deoxygenated solvent, such as dioxane or DMSO.

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude product is the pinacol ester of N-Ethyl-4-boronobenzenesulfonamide.

-

This pinacol ester can be directly hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2M HCl) in a solvent like THF or acetone.

Conclusion

The synthesis of N-Ethyl-4-boronobenzenesulfonamide is a well-defined process that relies on fundamental and robust organic transformations. By starting with bromobenzene, a key intermediate, N-Ethyl-4-bromobenzenesulfonamide, can be reliably prepared in high yield through a two-step chlorosulfonation and ethylation sequence. This intermediate provides the necessary functionality for the crucial C-B bond formation. The conversion to the final boronic acid product can be effectively achieved via either low-temperature lithiation-borylation or a milder, palladium-catalyzed Miyaura borylation. The choice between these two methods will depend on the specific functional group tolerance required and the scale of the synthesis. This guide provides the necessary foundational knowledge and actionable protocols for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of N-Ethyl-4-boronobenzenesulfonamide in Modern Cross-Coupling Reactions

Introduction: The Emerging Role of Sulfonamide Boronic Acids in Synthesis

The convergence of the boronic acid functional group with the sulfonamide moiety has created a class of reagents with significant potential in medicinal chemistry and materials science.[1][2][3][4] N-Ethyl-4-boronobenzenesulfonamide serves as a prime exemplar of this molecular architecture. The sulfonamide group, a cornerstone in pharmaceuticals, imparts unique electronic properties and potential biological activities, while the boronic acid is a versatile handle for palladium- and copper-catalyzed cross-coupling reactions.[3][4][5]

This guide provides an in-depth exploration of N-Ethyl-4-boronobenzenesulfonamide as a coupling partner. We will move beyond simple procedural lists to explain the underlying principles governing its reactivity in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura and Chan-Lam couplings. The protocols described herein are designed to be robust starting points for researchers engaged in the synthesis of complex molecules, offering insights into reaction optimization and mechanistic considerations.

Reagent Profile and Safety Considerations

Chemical Profile:

-

IUPAC Name: (4-(N-ethylsulfamoyl)phenyl)boronic acid

-

Molecular Formula: C₈H₁₂BNO₄S

-

Molecular Weight: 229.06 g/mol

-

Appearance: Typically a white to off-white solid.[6]

Handling and Storage: Boronic acids are generally stable but can be susceptible to dehydration to form boroxines or degradation via protodeboronation, especially under harsh acidic or basic conditions.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7] For long-term storage, refrigeration under an inert atmosphere (Argon or Nitrogen) is recommended.

-